molecular formula C8H12N2 B13270431 2-Ethyl-5-methylpyridin-3-amine

2-Ethyl-5-methylpyridin-3-amine

Cat. No.: B13270431
M. Wt: 136.19 g/mol
InChI Key: WBEHYQNWTZVUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-methylpyridin-3-amine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-methylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-5-methylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-methylpyridin-3-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

2-ethyl-5-methylpyridin-3-amine

InChI

InChI=1S/C8H12N2/c1-3-8-7(9)4-6(2)5-10-8/h4-5H,3,9H2,1-2H3

InChI Key

WBEHYQNWTZVUJT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.